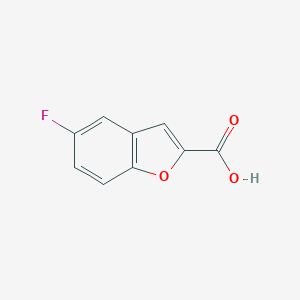

5-fluorobenzofuran-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITUZQPFDWNUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450820 | |

| Record name | 5-fluorobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-62-6 | |

| Record name | 5-fluorobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-fluorobenzofuran-2-carboxylic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with relevant experimental protocols and workflows for its synthesis and characterization.

Chemical Properties

The chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are predicted values based on computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₅FO₃ | [1] |

| Molecular Weight | 180.13 g/mol | [1] |

| CAS Number | 89197-62-6 | [1] |

| Appearance | White solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | 317.0 ± 22.0 °C (Predicted) | ChemicalBook |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 2.95 ± 0.30 (Predicted) | ChemicalBook |

| Solubility | Expected to be soluble in DMSO and DMF. | Based on analogs |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Currently, only the infrared (IR) spectrum is readily available in public databases. The expected characteristics for other spectroscopic techniques are inferred from the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-F stretch (around 1000-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available in the searched literature, the expected chemical shifts and coupling constants can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The fluorine atom will cause splitting of the signals of nearby protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 180. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) and other characteristic fragments of the benzofuran ring.

Experimental Protocols

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

-

To a solution of 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

-

To this stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are diverse and well-documented.[2] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity and mechanism of action of this compound are not extensively studied. However, research on related fluorinated benzofuran compounds suggests potential anti-inflammatory and anticancer effects. For instance, some fluorinated benzofuran derivatives have been shown to inhibit the proliferation of cancer cells and suppress inflammatory responses.[2]

The precise signaling pathways modulated by this compound have not been elucidated. To provide a conceptual framework, a generalized workflow for evaluating the biological activity of a novel compound is presented below.

Caption: General workflow for biological evaluation of a chemical compound.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While a complete experimental characterization of its chemical and biological properties is still lacking in the public domain, this technical guide provides a summary of the available information and outlines the necessary experimental workflows for its further investigation. Future research should focus on obtaining detailed experimental data for its physicochemical properties, optimizing its synthesis, and elucidating its specific biological targets and mechanisms of action. This will be crucial for unlocking the full therapeutic potential of this and related fluorinated benzofuran derivatives.

References

- 1. 5-FLUORO-1-BENZOFURAN-2-CARBOXYLIC ACID CAS#: 89197-62-6 [amp.chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant synthetic pathway for 5-fluorobenzofuran-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with the formation of ethyl 5-fluorobenzofuran-2-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide provides detailed experimental protocols derived from analogous syntheses of halogenated benzofurans, alongside quantitative data and workflow visualizations to facilitate laboratory application.

Core Synthetic Pathway

The most common and adaptable route for the synthesis of this compound involves two key transformations:

-

Cyclization Reaction: The reaction of 5-fluorosalicylaldehyde with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base to form ethyl 5-fluorobenzofuran-2-carboxylate.

-

Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the final this compound.

This pathway is widely employed for various substituted benzofuran-2-carboxylic acids and offers a reliable method for obtaining the desired product.

Experimental Protocols

The following protocols are based on established procedures for analogous 5-halo-substituted benzofuran-2-carboxylic acid derivatives and can be adapted for the synthesis of the 5-fluoro compound.

Step 1: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

This step involves the O-alkylation of 5-fluorosalicylaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.11 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Cesium Carbonate | Cs₂CO₃ | 325.82 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Deionized Water | H₂O | 18.02 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 5-fluorosalicylaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add cesium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add ethyl bromoacetate (1.1 - 1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-fluorobenzofuran-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Analogous Syntheses:

| Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Chloro | Cesium Carbonate | DMF | Reflux | 48 | 84.8 |

| 5-Bromo | Cesium Carbonate | DMF | 120 | 2 | 59.7 |

Step 2: Hydrolysis of Ethyl 5-Fluorobenzofuran-2-carboxylate

This final step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 5-fluorobenzofuran-2-carboxylate | C₁₁H₉FO₃ | 208.19 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Deionized Water | H₂O | 18.02 |

Procedure:

-

Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).

-

Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data for Analogous Hydrolysis:

| Starting Ester | Base | Solvent | Time (h) | Yield (%) |

| Ethyl 5-bromobenzofuran-2-carboxylate | NaOH | EtOH/H₂O | 2 | High |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | NaOH | EtOH | 1 | High |

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

The 5-Fluorobenzofuran-2-Carboxylic Acid Scaffold: A Technical Guide to Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorobenzofuran-2-carboxylic acid is a synthetic building block belonging to the benzofuran class of heterocyclic compounds. While this specific molecule is not an established therapeutic agent with a defined mechanism, its core structure, the benzofuran-2-carboxylic acid scaffold, is recognized as a "privileged" pharmacophore in medicinal chemistry. This technical guide synthesizes the available scientific literature to explore the potential mechanisms of action for compounds derived from this scaffold. By examining the biological activities of structurally similar analogs, we elucidate the most promising therapeutic targets, including Pim-1 kinase and Protein Arginine Methyltransferase 1 (PRMT1), and detail the downstream signaling pathways. This document provides quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers engaged in drug discovery and development programs centered on benzofuran derivatives.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a class of compounds found in numerous natural products and synthetic molecules that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The fused benzene and furan ring system provides a rigid, planar structure that can be readily functionalized, making it an attractive starting point for the design of novel therapeutics.[1]

Specifically, the benzofuran-2-carboxylic acid moiety serves as a versatile building block.[3][4] The carboxylic acid group at the 2-position provides a key interaction point, often forming critical salt-bridge or hydrogen-bond interactions with target proteins, and serves as a handle for synthetic modification.[5][6] The addition of a fluorine atom at the 5-position, as in this compound, can further enhance metabolic stability, binding affinity, and membrane permeability.

This guide will focus on the most well-documented mechanisms of action for close analogs of this compound, providing a predictive framework for its potential biological activities.

Potential Mechanism of Action I: Pim-1 Kinase Inhibition

The most direct evidence for the therapeutic potential of the benzofuran-2-carboxylic acid scaffold comes from its potent activity as an inhibitor of the Pim-1 kinase family.

Biological Role of Pim-1 Kinase

Pim-1 is a proto-oncogenic serine/threonine kinase that plays a critical role in cell cycle progression, survival, and apoptosis. It is often overexpressed in various hematological and solid tumors, making it an attractive target for cancer therapy. Pim-1 phosphorylates numerous downstream substrates, including the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival. Inhibition of Pim-1 can thus restore apoptotic signaling in cancer cells.

Benzofuran-2-Carboxylic Acids as Pim-1 Inhibitors

Fragment-based screening followed by structure-guided medicinal chemistry has led to the discovery of novel benzofuran-2-carboxylic acids as highly potent Pim-1 inhibitors.[5] X-ray crystallography studies reveal that the carboxylic acid group forms key salt-bridge and hydrogen bond interactions within the Pim-1 active site.[5] These compounds also demonstrate good selectivity for the Pim kinase family over other kinases.[5]

Quantitative Data: Pim Kinase Inhibition by Benzofuran Analogs

| Compound ID | Modification | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Reference |

| 29 | 3-amino-6-chlorobenzofuran-2-carboxylic acid derivative | 11 | 38 | [5] |

| 38 | 3-amino-6-(thiazol-2-yl)benzofuran-2-carboxylic acid derivative | 3 | 14 | [5] |

| 39 | 3-amino-6-(pyridin-2-yl)benzofuran-2-carboxylic acid derivative | 4 | 10 | [5] |

Signaling Pathway

Caption: Pim-1 signaling pathway and point of inhibition by benzofuran derivatives.

Experimental Protocol: Pim-1 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of a test compound against Pim-1.

-

Reagents and Materials:

-

Recombinant human Pim-1 kinase.

-

Pim-1 substrate peptide (e.g., a BAD-derived peptide).

-

ATP (Adenosine triphosphate).

-

Test compound (this compound derivative) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 10 µL of a solution containing the Pim-1 enzyme and the substrate peptide to each well.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagents according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Potential Mechanism of Action II: PRMT1 Inhibition

Derivatives of the furan and benzofuran scaffold have also been identified as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), suggesting another plausible mechanism of action.[7][8]

Biological Role of PRMT1

PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[7] This post-translational modification is crucial for regulating numerous cellular processes, including gene transcription, DNA repair, and signal transduction. PRMT1 is the primary type I PRMT in humans and is responsible for the majority of asymmetric arginine dimethylation.[9] Its upregulation is implicated in various cancers, such as lung and breast cancer, often promoting processes like the epithelial-mesenchymal transition (EMT), which is critical for metastasis.[7][10]

Furan Derivatives as PRMT1 Inhibitors

A series of 2,5-substituted furan derivatives have been designed and synthesized to target the substrate arginine-binding site on PRMT1.[7][8] These compounds have demonstrated significant inhibitory effects against PRMT1 and have been shown to inhibit cancer cell migration by preventing the TGF-β1-induced EMT in A549 lung cancer cells.[7]

Quantitative Data: PRMT1 Inhibition by Furan Analogs

| Compound ID | Modification | PRMT1 IC₅₀ (µM) | Reference |

| Hao Yang's 13d | Furan ring-derived compound | 8.20 | [8] |

| WCJ-394 (1r) | 2,4-substituted thiazole derivative (related scaffold) | Potent inhibitor (IC₅₀ not specified) | [7][8] |

| AMI-1 | Pan-PRMT inhibitor (reference compound) | ~1.1 | [7][11] |

Workflow and Signaling

Caption: Role of PRMT1 in histone methylation and its inhibition by furan derivatives.

Experimental Protocol: In Vitro PRMT1 Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of a compound against PRMT1 using a radioactivity-based assay.

-

Reagents and Materials:

-

Recombinant human PRMT1.

-

Histone H4 protein or peptide substrate.

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).

-

Test compound (this compound derivative) in DMSO.

-

Assay buffer (e.g., HEPES, EDTA, DTT).

-

Scintillation cocktail.

-

Filter paper (e.g., P81 phosphocellulose paper).

-

Phosphoric acid wash buffer.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a reaction tube, combine the assay buffer, histone H4 substrate, and the diluted test compound.

-

Add PRMT1 enzyme to the mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by spotting the reaction mixture onto the P81 filter paper.

-

Wash the filter paper three times with phosphoric acid wash buffer to remove unincorporated [³H]-SAM.

-

Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Plot percent inhibition against the logarithm of inhibitor concentration.

-

Determine the IC₅₀ value by fitting the curve using non-linear regression analysis.

-

Other Potential Mechanisms and Therapeutic Applications

The versatility of the benzofuran scaffold is highlighted by its activity against other diverse targets.

-

Antimicrotubule Agents: 2-Aroyl benzofuran derivatives have been synthesized as potent inhibitors of tubulin polymerization, showing excellent antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[12]

-

NF-κB Inhibition: Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against multiple human cancer cell lines, with evidence suggesting they act through the inhibition of NF-κB transcriptional activity.[6]

-

Calcium-Activated Chloride Channel (TMEM16A) Inhibition: Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids (structurally related) act as inhibitors of the TMEM16A channel, which is involved in various physiological processes like epithelial secretion and smooth muscle contraction.[13]

Conclusion and Future Directions

While this compound is currently utilized as a synthetic intermediate, its core scaffold is present in molecules with potent and specific inhibitory activity against key targets in oncology and other therapeutic areas. The strongest evidence points towards potential activity as an inhibitor of the Pim-1 kinase and PRMT1 enzyme families.

Future research should focus on the synthesis of a targeted library of derivatives based on the this compound core. By applying the structure-activity relationships established for Pim-1 and PRMT1 inhibitors, novel compounds with enhanced potency, selectivity, and drug-like properties could be developed. The experimental protocols detailed in this guide provide a clear path for the biological evaluation of these new chemical entities. The demonstrated versatility of the benzofuran scaffold suggests that screening these new compounds against other targets, such as tubulin and NF-κB, may also yield promising results for the development of next-generation therapeutics.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-fluorobenzofuran-2-carboxylic acid is limited in publicly available literature. This guide extrapolates its potential activities and mechanisms based on studies of structurally related benzofuran derivatives, particularly those with fluorine substitutions. The experimental protocols provided are representative methods for assessing the described biological activities.

Executive Summary

This compound is a halogenated heterocyclic compound with a scaffold that is prominent in a variety of biologically active molecules. The benzofuran nucleus is a well-established pharmacophore, and the introduction of a fluorine atom at the 5-position is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological profile. Based on the activities of analogous compounds, this compound is predicted to exhibit anti-inflammatory, anticancer, and enzyme inhibitory activities. This document provides a comprehensive overview of its potential biological activities, supported by data from related compounds, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways.

Chemical Structure and Properties

-

IUPAC Name: 5-Fluoro-1-benzofuran-2-carboxylic acid

-

Molecular Formula: C₉H₅FO₃

-

Molecular Weight: 180.14 g/mol

-

Structure:

Predicted Biological Activities and Therapeutic Potential

The biological activities of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran ring system. The presence of a fluorine atom, a known bioisostere for a hydrogen atom, can enhance binding affinity to target proteins and improve metabolic stability.

Anti-inflammatory Activity

Benzofuran derivatives are known to possess anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms:

-

Inhibition of Cyclooxygenase-2 (COX-2): Many anti-inflammatory drugs act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Potential Mechanisms:

-

Inhibition of Protein Kinases: Several benzofuran derivatives have been identified as inhibitors of protein kinases, such as Pim-1, which are often overexpressed in cancer cells and play a crucial role in cell survival and proliferation.

-

Induction of Apoptosis: Cytotoxic effects can be mediated through the induction of programmed cell death (apoptosis).

-

Inhibition of Ion Channels: The TMEM16A calcium-activated chloride channel has been implicated in the proliferation of certain cancer cells, and its inhibition can impede tumor growth.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following tables summarize the biological activity data for structurally similar benzofuran derivatives.

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

| Compound | Target/Assay | IC₅₀ (µM) | Cell Line/Model |

| Difluoro-bromo-benzofuran-carboxylic acid derivative | IL-6 secretion | 1.2 - 9.04 | Macrophages |

| Difluoro-bromo-benzofuran-carboxylic acid derivative | CCL2 secretion | 1.5 - 19.3 | Macrophages |

| Difluoro-bromo-benzofuran-carboxylic acid derivative | Nitric Oxide (NO) production | 2.4 - 5.2 | Macrophages |

| Difluoro-bromo-benzofuran-carboxylic acid derivative | Prostaglandin E2 (PGE₂) production | 1.1 - 20.5 | Macrophages |

| Monofluorinated benzofuran derivative | COX-1 activity | 5.0 | Enzyme assay |

| Monofluorinated benzofuran derivative | COX-2 activity | 13.0 | Enzyme assay |

Data extrapolated from a study on fluorinated benzofuran and dihydrobenzofuran derivatives.

Table 2: Anticancer and Enzyme Inhibitory Activity of Benzofuran-2-carboxylic Acid Derivatives

| Compound Derivative Class | Target/Assay | IC₅₀ / Kᵢ (µM) | Cell Line/Enzyme |

| Benzofuran-2-carboxylic acid amide | Cytotoxicity (ACHN - renal cancer) | Low micromolar | ACHN cells |

| Benzofuran-2-carboxylic acid amide | Cytotoxicity (HCT15 - colon cancer) | Low micromolar | HCT15 cells |

| Benzofuran-2-carboxylic acid amide | NF-κB transcriptional activity | - | LPS-stimulated RAW 264.7 cells |

| Novel benzofuran-2-carboxylic acids | Pim-1 kinase inhibition | - | Pim-1 enzyme |

| Novel benzofuran-2-carboxylic acids | Pim-2 kinase inhibition | - | Pim-2 enzyme |

| 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids | TMEM16A/CaCC inhibition | < 6 | FRT cells expressing hTMEM16A |

Data compiled from studies on various benzofuran-2-carboxylic acid derivatives.[1][2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 5-fluorosalicylaldehyde with diethyl bromomalonate, followed by saponification and decarboxylation.

Step 1: Synthesis of Diethyl 2-(4-fluoro-2-formylphenoxy)malonate

-

To a solution of 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents).

-

To this suspension, add diethyl bromomalonate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Saponification and Decarboxylation to this compound

-

Dissolve the product from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for several hours until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.[4]

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in COX Assay Buffer.

-

Assay Plate Setup: Add the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and assay buffer (enzyme control) to different wells of a 96-well opaque plate.

-

Enzyme Addition: Add the diluted COX-2 enzyme to the inhibitor and control wells.

-

Reaction Initiation: Prepare a reaction mix containing the COX probe and cofactor. Add this mix to all wells. Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for the test compound and determine its IC₅₀ value.[4]

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay quantifies the inhibition of NF-κB transcriptional activity.

-

Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-dependent luciferase reporter construct.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Experimental Workflow

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet abundant, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and anticancer research. The presence of the benzofuran-2-carboxylic acid core, combined with a fluorine substituent, makes it a compelling candidate for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for researchers to explore the therapeutic potential of this compound. Future studies are warranted to definitively characterize its biological activity profile and elucidate its precise mechanisms of action.

References

Synthesis of 5-Fluorobenzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-fluorobenzofuran-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. This document details the core synthetic methodologies, presents key quantitative data, and outlines the biological context of these compounds, particularly their role as kinase inhibitors in cancer therapy.

Core Synthesis Strategy

The primary route for synthesizing this compound involves a two-step process starting from commercially available 5-fluorosalicylaldehyde. The general workflow is outlined below:

Caption: General synthesis workflow for this compound and its amide derivatives.

This strategy is based on an initial cyclization reaction to form the benzofuran ring system, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. Subsequent derivatization, such as amidation, can be performed to generate a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This procedure is adapted from analogous syntheses of halogenated benzofuran-2-carboxylates.[1]

Materials:

-

5-Fluorosalicylaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

2-Butanone or N,N-Dimethylformamide (DMF)

-

Ether

-

5% Sodium hydroxide solution

-

Water

-

Ethanol

Procedure:

-

To a solution of 5-fluorosalicylaldehyde (1.0 eq) in 2-butanone or DMF, add potassium carbonate (2.0 eq) or cesium carbonate (1.0 eq).

-

To this mixture, add diethyl bromomalonate (1.1 eq) or ethyl bromoacetate (2.0 eq) dropwise.[1][2]

-

Heat the reaction mixture at reflux for 14 hours or at 120°C for 2 hours.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the organic compound with ether.

-

Wash the ether phase with a 5% sodium hydroxide solution and then with water.

-

Dry the ether phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to yield ethyl 5-fluorobenzofuran-2-carboxylate.

Synthesis of this compound

This protocol follows a standard ester hydrolysis procedure.[3]

Materials:

-

Ethyl 5-fluorobenzofuran-2-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, place the reaction mixture in an ice bath.

-

Acidify the mixture to a pH of 1-2 by the slow addition of concentrated HCl, which will cause a precipitate to form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 5-Fluorobenzofuran-2-carboxamide Derivatives

This is a general procedure for the synthesis of amide derivatives from the corresponding carboxylic acid.

Materials:

-

This compound

-

Desired amine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or DMF.

-

Add HATU (1.1 eq) or EDCI (1.2 eq) and DIPEA (2.0 eq).

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data for representative benzofuran-2-carboxylic acid derivatives from various studies.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Ethyl 5-bromobenzofuran-2-carboxylate | 5-Bromosalicylaldehyde | Diethyl bromomalonate, K₂CO₃ | 2-Butanone | - | [1] |

| Ethyl 5-bromobenzofuran-2-carboxylate | 5-Bromosalicylaldehyde | Ethyl bromoacetate, Cs₂CO₃ | DMF | 59.7 | [2] |

| 5-Bromobenzofuran-2-carboxylic acid | Ethyl 5-bromobenzofuran-2-carboxylate | NaOH | Ethanol/Water | - | [3] |

| 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | 99 | [4] |

Table 1: Synthesis Yields of Benzofuran-2-Carboxylic Acid Derivatives.

| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |

| Benzofuran derivative 44b | Proliferation | - | 2.52 | MDA-MB-231 | [5] |

| Benzofuran derivative 9e | Proliferation | - | 2.52 | MDA-MB-231 | [6] |

| Benzofuran derivative 33d | Proliferation | - | 3.22 | MCF-7 | [5] |

| Benzofuran derivative 33d | Proliferation | - | 2.74 | A-549 | [5] |

| Benzofuran derivative 38 | Proliferation | MTT | 25.15 | A549 | [5] |

| Benzofuran derivative 38 | Proliferation | MTT | 29.66 | K562 | [5] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m ) | NF-κB Transcriptional Activity | - | - | RAW 264.7 | [7] |

| Benzofuran-based chalcone 5c | VEGFR-2 | - | 0.00107 | - | [8] |

| Benzofuran-2-carboxylic acid derivative 29 | Pim-1 | Enzyme Assay | - | - | [9] |

| Benzofuran-2-carboxylic acid derivative 38 | Pim-1 | Enzyme Assay | - | - | [9] |

| Benzofuran-2-carboxylic acid derivative 39 | Pim-1 | Enzyme Assay | - | - | [9] |

Table 2: Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives.

Biological Activity and Signaling Pathways

Derivatives of benzofuran-2-carboxylic acid have demonstrated significant potential as anticancer agents.[10][11][12] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, these compounds have been identified as inhibitors of Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] Additionally, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[7][13]

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[14] Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase.[9] The inhibitory activity is thought to arise from key interactions between the carboxylic acid moiety and the kinase's active site.

Caption: Inhibition of the Pim-1 signaling pathway by this compound derivatives.

Inhibition of Pim-1 by these compounds can lead to the de-repression of pro-apoptotic proteins like BAD, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. The synthetic routes are well-established and offer opportunities for the generation of diverse chemical libraries. The potent inhibitory activity against key cancer-related kinases such as Pim-1 highlights their therapeutic potential. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds into clinical development.

References

- 1. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzofuran scaffold can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in synthetic pathways. This technical guide provides a detailed overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.0 | Singlet | COOH |

| ~7.8 | Doublet of doublets | H-4 |

| ~7.5 | Doublet | H-7 |

| ~7.3 | Triplet of doublets | H-6 |

| ~7.2 | Singlet | H-3 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~159 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~155 | C-7a |

| ~145 | C-2 |

| ~128 (d, ³JCF ≈ 9 Hz) | C-7 |

| ~122 (d, ⁴JCF ≈ 3 Hz) | C-3a |

| ~115 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~112 | C-3 |

| ~108 (d, ²JCF ≈ 27 Hz) | C-4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1480, 1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Strong | C-F stretch |

| ~1100 | Medium | C-O-C stretch (Furan ring) |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electron ionization (EI) would be expected to show the following significant fragments.

| m/z | Predicted Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular ion) |

| 163 | Medium | [M - OH]⁺ |

| 135 | High | [M - COOH]⁺ |

| 107 | Medium | [C₇H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set to 16 ppm, with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is often presented in terms of transmittance.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 5-Fluorobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 89197-62-6

This technical guide provides a comprehensive overview of 5-fluorobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a format tailored for researchers and professionals in the field.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification, purification, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 89197-62-6 | [1] |

| Molecular Formula | C₉H₅FO₃ | [1][2] |

| Molecular Weight | 180.13 g/mol | [1][2] |

| Physical Form | White solid | [1] |

| Predicted pKa | 2.95 ± 0.30 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Analysis:

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band between 2500 and 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, the C=O stretch appears around 1710 cm⁻¹. The C-O stretching vibration is typically observed in the 1210 to 1320 cm⁻¹ region. An FTIR spectrum for 5-Fluoro-1-benzofuran-2-carboxylic acid is available for reference.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield, around 12 δ. The chemical shift of this proton is dependent on concentration and the solvent used due to variations in hydrogen bonding. Aromatic protons will resonate in the aromatic region of the spectrum.[6]

-

¹³C NMR: The carbon atom of the carboxyl group is characteristically found in the range of 165 to 185 δ. Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range.[7]

-

-

Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often undergo fragmentation, and the molecular ion peak (M+) may be observed. The fragmentation patterns can provide valuable structural information.[8]

Experimental Protocols

General Synthesis of Benzofuran-2-carboxylic Acids

A common route for the synthesis of benzofuran-2-carboxylic acid derivatives involves the reaction of a substituted salicylaldehyde with an α-halo ester followed by hydrolysis. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This step involves the reaction of 5-fluorosalicylaldehyde with ethyl bromoacetate.

-

Reagents and Materials:

-

5-fluorosalicylaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (or a similar base like cesium carbonate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone, or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

-

Procedure:

-

In a dry round-bottom flask, dissolve 5-fluorosalicylaldehyde and potassium carbonate in the chosen anhydrous solvent.

-

To this stirred solution, add ethyl bromoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield ethyl 5-fluorobenzofuran-2-carboxylate.

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reagents and Materials:

-

Ethyl 5-fluorobenzofuran-2-carboxylate

-

Base (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol or methanol)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Beaker, magnetic stirrer

-

-

Procedure:

-

Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate in an alcohol solvent in a beaker.

-

Add an aqueous solution of the base (e.g., NaOH) to the ester solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) until the product precipitates.

-

Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

-

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

FTIR Spectroscopy (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Mass Spectrometry (Electron Ionization): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is then ionized by a beam of high-energy electrons.[8]

Biological Activity and Applications

Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[9] While specific data for this compound is limited, the benzofuran nucleus is associated with various pharmacological properties, including:

-

Anticancer Activity: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents.[10][11]

-

Antimicrobial and Antifungal Activity: The benzofuran scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[10]

-

Anti-inflammatory Effects: Certain benzofuran derivatives have shown promise as anti-inflammatory agents.[10]

The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of this compound.

Caption: General synthesis workflow for this compound.

Caption: Workflow for spectroscopic analysis and data interpretation.

References

- 1. 5-FLUORO-1-BENZOFURAN-2-CARBOXYLIC ACID CAS#: 89197-62-6 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

physical and chemical properties of 5-fluorobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 5-fluorobenzofuran-2-carboxylic acid. The information is compiled from predictive data and literature on analogous compounds, intended to serve as a foundational resource for research and development.

Core Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound. While specific experimental data for this molecule is limited in publicly available literature, its core properties can be summarized based on chemical database predictions and data from structurally similar compounds.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89197-62-6 | [1] |

| Molecular Formula | C₉H₅FO₃ | [1] |

| Molecular Weight | 180.13 g/mol | [1] |

| Appearance | White solid | [1] |

| Boiling Point | 317.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.95 ± 0.30 (Predicted) | [1] |

| Storage Temp. | 2-8°C |[1] |

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |

| InChIKey | HITUZQPFDWNUHA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)C=C(O2)C(=O)O |

Solubility Profile Quantitative solubility data for this compound is not readily available. However, based on its structure—a moderately polar aromatic carboxylic acid—a general solubility profile can be inferred. It is expected to have limited solubility in non-polar solvents like hexanes and toluene. Its solubility should be greater in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in polar protic solvents like methanol and ethanol. As a carboxylic acid, its solubility in aqueous solutions is expected to be significantly enhanced by conversion to a salt through deprotonation with a suitable base.

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on its functional groups and structure.

Infrared (IR) Spectroscopy An FTIR spectrum is available for this compound, though specific peak values are not detailed in the search results. The spectrum is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.

-

C-O Stretch: A peak in the 1320-1210 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid.

-

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ range.

-

C-F Stretch: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.

NMR Spectroscopy Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the reviewed literature. The expected shifts can be estimated based on general principles and data from analogous compounds.

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected far downfield, typically between δ 10.0-13.2 ppm, which may or may not be observed depending on the solvent and concentration.

-

Aromatic Protons: The four protons on the benzofuran ring system would appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom and the heterocyclic ring will influence their precise shifts and give rise to complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): This quaternary carbon is expected to appear in the δ 165-180 ppm range.

-

Aromatic and Heterocyclic Carbons: Nine distinct signals are expected in the aromatic region (approximately δ 100-165 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating effect of the furan oxygen.

-

Proposed Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible and efficient two-step synthesis can be proposed based on standard methodologies for benzofuran formation, starting from the commercially available 5-fluorosalicylaldehyde. This proposed method involves an initial condensation to form the ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate This step involves the reaction of 5-fluorosalicylaldehyde with diethyl bromomalonate in the presence of a base, followed by hydrolysis and decarboxylation, or more directly via a Perkin or related condensation. A common modern approach is the reaction with an ethyl haloacetate.

-

Reagents and Materials:

-

5-Fluorosalicylaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 5-fluorosalicylaldehyde (1.0 eq).

-

Dissolve the aldehyde in DMF or a mixture of DMF/MeCN.

-

Add potassium carbonate (or cesium carbonate, ~2.0 eq) to the solution.

-

Add ethyl bromoacetate (1.1-1.3 eq) dropwise to the stirring mixture at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).

-

Maintain the reflux for several hours (e.g., 4-12 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 5-fluorobenzofuran-2-carboxylate.

-

Step 2: Hydrolysis to this compound This step involves a standard ester hydrolysis using a base.

-

Reagents and Materials:

-

Ethyl 5-fluorobenzofuran-2-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 1M solution

-

Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel

-

-

Procedure:

-

Dissolve the Ethyl 5-fluorobenzofuran-2-carboxylate from Step 1 in a mixture of ethanol (or THF) and water.

-

Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the organic solvent (ethanol/THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slowly adding HCl until the pH is ~1-2.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold deionized water to remove inorganic salts.

-

Dry the solid under a vacuum to yield the final product, this compound.

-

References

Potential Therapeutic Targets of 5-Fluorobenzofuran-2-carboxylic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific biological targets of 5-fluorobenzofuran-2-carboxylic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on studies of structurally related benzofuran-2-carboxylic acid derivatives, particularly those with halogen substitutions. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Executive Summary

This compound belongs to a class of compounds, benzofuran-2-carboxylic acids, that has demonstrated a wide range of biological activities. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes and modulators of key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. The introduction of a fluorine atom at the 5-position is anticipated to enhance the metabolic stability and pharmacokinetic properties of the molecule, making it an attractive candidate for drug development. This document provides a comprehensive overview of the potential therapeutic targets of this compound, based on the established activities of its structural analogs. It includes a summary of quantitative biological data, detailed experimental protocols for relevant assays, and visualizations of implicated signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological evaluation of structurally similar benzofuran-2-carboxylic acid derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Several benzofuran derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity

The benzofuran scaffold is a common motif in a variety of natural and synthetic compounds with demonstrated anticancer activity.[2] The proposed anticancer mechanisms for benzofuran-2-carboxylic acid derivatives include:

-

Inhibition of Pro-survival Kinases: Certain derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation.[3]

-

Modulation of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses and is constitutively active in many cancer types, promoting cell proliferation, survival, and metastasis. Some benzofuran derivatives have been shown to inhibit NF-κB signaling.[4][5]

-

Inhibition of Lymphoid Tyrosine Phosphatase (LYP): LYP (also known as PTPN22) is a protein tyrosine phosphatase that acts as a negative regulator of T-cell activation. Inhibition of LYP can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy. Benzofuran-2-carboxylic acid has been identified as a scaffold for the development of LYP inhibitors.

Neurological Disorders

Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as agents for the treatment of Alzheimer's disease. These compounds have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's therapy, as well as inhibitory activity against β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides.[6]

Quantitative Data on Related Benzofuran Derivatives

The following tables summarize the quantitative biological data for various benzofuran-2-carboxylic acid derivatives, providing an indication of the potential potency of this compound.

| Compound/Derivative | Target/Assay | IC50/Ki Value | Reference |

| Novel Benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent Inhibition | [3] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NF-κB Inhibition | Active | [4] |

| 2-Arylbenzofuran derivative (Compound 20) | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µM | [6] |

| 2-Arylbenzofuran derivative (Compound 20) | β-secretase (BACE1) | 0.043 ± 0.01 µmol·L−1 | [6] |

| Visnagin and benzofuran scaffold-based molecules | Cyclooxygenase-2 (COX-2) | Selective Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a representative example of a colorimetric COX inhibitor screening assay.[7]

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

-

Add the test compound at various concentrations to the wells. For control wells, add the vehicle solvent.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add TMPD to all wells.

-

Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

-